Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester
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Overview
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes a carbanilic acid core substituted with a hexyloxy group and a piperidinoethyl ester moiety. This compound is primarily used in research settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The hexyloxy group is introduced through an alkylation reaction, where a suitable alkylating agent is used to attach the hexyloxy moiety to the carbanilic acid core .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets. The piperidinoethyl ester moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hexyloxy group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity .
Comparison with Similar Compounds
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
Comparison: Compared to similar compounds, carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the hexyloxy and piperidinoethyl ester groups can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
63986-47-0 |
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Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-3-4-5-9-15-25-19-10-11-20(18(2)17-19)22-21(24)26-16-14-23-12-7-6-8-13-23/h10-11,17H,3-9,12-16H2,1-2H3,(H,22,24) |
InChI Key |
GKNHXRUADCYXJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
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